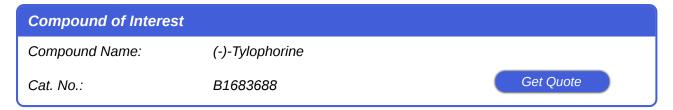


# Comparative Analysis of Structure-Activity Relationships in (-)-Tylophorine Derivatives

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A comprehensive guide for researchers and drug development professionals on the anticancer, anti-inflammatory, and antiviral properties of novel **(-)-Tylophorine** analogs, supported by experimental data and mechanistic insights.

(-)-Tylophorine, a phenanthroindolizidine alkaloid isolated from plants of the Asclepiadaceae family, has garnered significant attention for its potent biological activities. Extensive research has led to the synthesis of numerous derivatives with the aim of enhancing efficacy and reducing toxicity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer, anti-inflammatory, and antiviral properties. The information is presented through consolidated data tables, detailed experimental protocols, and mechanistic pathway diagrams to facilitate further research and development in this promising field.

## Anticancer Activity: Targeting Proliferation and Angiogenesis

(-)-Tylophorine and its analogs exhibit potent cytotoxic effects against a broad range of cancer cell lines, including multidrug-resistant strains.[1][2] The primary mechanisms of action involve the inhibition of protein synthesis, induction of cell cycle arrest, and apoptosis.[3] Furthermore, some derivatives have been shown to inhibit angiogenesis by targeting key signaling pathways. [4][5]

#### **Structure-Activity Relationship Highlights:**



- Phenanthrene Core: A planar phenanthrene scaffold is essential for cytotoxic activity.[1]
- E-Ring Modification: Opening the D-ring to remove the chiral center and modifying the E-ring has led to the development of simplified phenanthrene-based tylophorine (PBT) analogues with potent antiproliferative activity.[1]
- · Substituents on the Phenanthrene Ring:
  - A methoxy group at the C-6 position is crucial for potency.
  - A methylenedioxy ring at the C-2 and C-3 positions significantly enhances cytotoxic activity.[2]
  - A hydroxyl group at the C-7 position on the B-ring is favorable for antiproliferative activity.
- C-9 Position: A hydrophilic 6-membered N-heterocycle linked via a methylene group at the
  C-9 position enhances cytotoxicity and potentially reduces central nervous system side
  effects.[1]

### **Comparative Anticancer Activity Data**

The following table summarizes the 50% growth inhibition (GI<sub>50</sub>) values of selected **(-)- Tylophorine** derivatives against various human cancer cell lines.



Compo und	Modific ation	A549 (Lung) Gl₅o (μM)	MDA- MB-231 (Breast) GI <sub>50</sub> (μM)	HepG2 (Liver) GI50 (μΜ)	HONE-1 (Nasoph aryngea I) GI <sub>50</sub> (µM)	NUGC-3 (Gastric ) Gl <sub>50</sub> (μΜ)	Referen ce
(-)- Tylophori ne	Parent Compou nd	~0.01	-	0.237	0.114	0.134	[6]
Dehydro- tylophori ne	Analog	>50	-	>50	>50	>50	[6]
PBT-1	D-ring opened, modified E-ring	~0.08	-	-	-	-	[1]
Compou nd 9c	7-OH on B-ring of PBT	<1	<1	-	-	-	[1]
Compou nd 9g	7-OH, modified piperidin e E-ring	<1	<1	-	-	-	[1]
Compou nd 9h	7-OH, modified piperidin e E-ring	<1	<1	-	-	-	[1]

# Anti-inflammatory Activity: Modulating Immune Responses

Tylophorine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- $\alpha$ )



and the promotion of regulatory T cells (Tregs) via the upregulation of the transcription factor Foxp3.[7]

#### **Structure-Activity Relationship Highlights:**

- Inhibition of TNF-α:
  - Salt derivatives of (±)-tylophorine have shown to be effective inhibitors of TNF-α.[7]
  - $\circ$  The indolizidine ring is important for anti-TNF- $\alpha$  activity.
- Promotion of Foxp3 Expression:
  - 14-hydroxy tylophorine analogues promote Foxp3 expression.
  - Specific salt derivatives (hydrobromide, picrate, and succinate) significantly promote
    Foxp3 expression.[7]
  - C9-substituted phenanthrene-based tylophorine derivatives (PBTs) also show significant promotion of Foxp3 expression.[7]

#### **Comparative Anti-inflammatory Activity Data**

The following table presents the half-maximal inhibitory concentration (IC<sub>50</sub>) for TNF- $\alpha$  inhibition and the percentage increase in Foxp3 expression for key derivatives.



Compound	Modification	TNF-α Inhibition IC₅₀ (nM) in RAW 264.7 cells	Foxp3 Expression (% increase)	Reference
(±)-Tylophorine (1)	Parent Compound	125	Inhibitory	[7]
DCB-3503 (4)	14-hydroxy analog	36	39%	[7]
Compound 9	Hydrobromide salt	93	40%	[7]
Compound 13	Picrate salt	-	47%	[7]
Compound 18	Salt derivative	33	-	[7]
Compound 19	Succinate salt	56	48%	[7]
Compound 31	PBT derivative	Weak inhibition	41%	[7]
Compound 32	PBT derivative	Weak inhibition	47%	[7]

#### **Antiviral Activity: A Broad-Spectrum Approach**

Recent studies have highlighted the potent and broad-spectrum antiviral activity of tylophorine-based compounds, particularly against coronaviruses, including SARS-CoV-2.[8][9] The proposed mechanism involves targeting the viral replication-transcription machinery.

#### **Structure-Activity Relationship Highlights:**

- A hydroxyl group at the C-14 position of the indolizidine moiety enhances antiviral activity.
- Dibenzoquinoline derivatives of tylophorine have shown enhanced antiviral effects against coronaviruses with reduced neurotoxicity.

#### **Comparative Antiviral Activity Data**



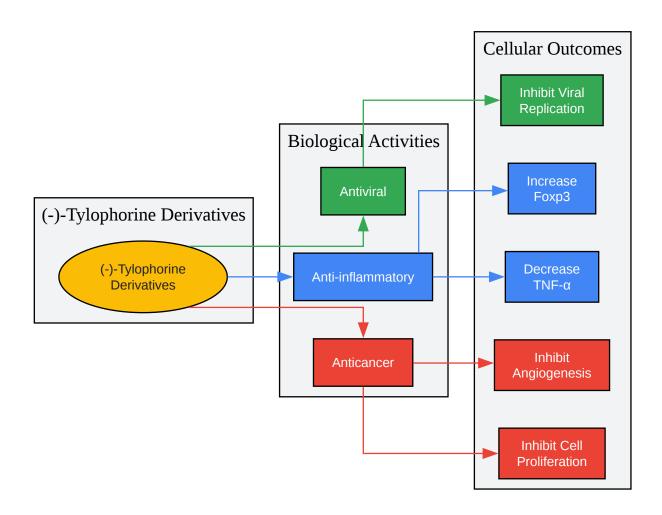
The table below lists the 50% effective concentration (EC<sub>50</sub>) values of selected derivatives against various coronaviruses.

Compoun	Modificati on	FIPV EC50 (nM)	HCoV- OC43 EC <sub>50</sub> (nM)	HCoV- 229E EC <sub>50</sub> (nM)	SARS- CoV-2 EC <sub>50</sub> (nM)	Referenc e
dbq33b	Dibenzoqui noline derivative	-	16	-	2.5	[8][9]
dbq33b4p7	Dibenzoqui noline derivative	-	56	-	20	[8][9]
PI09	Tylophorin e-based compound	-	68	-	78	[8][9]
Tylophorin e (1a)	Parent Compound	-	-	-	<5-18 (SARS- CoV)	[10]
7- methoxycry ptopleurine (1c)	Analog	-	-	-	<5-18 (SARS- CoV)	[10]

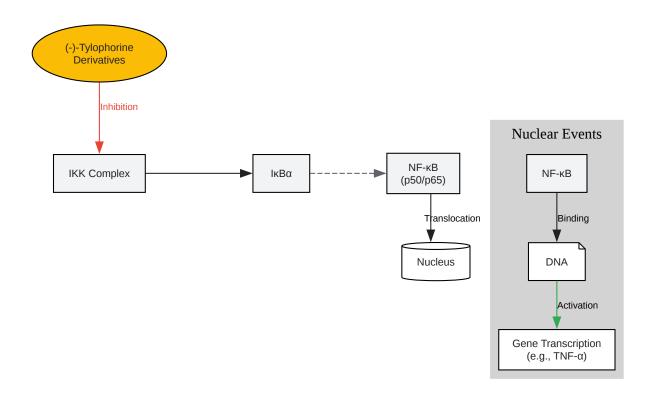
### **Signaling Pathways and Mechanisms of Action**

The diverse biological activities of **(-)-Tylophorine** derivatives stem from their ability to modulate multiple key signaling pathways. The following diagrams illustrate the proposed mechanisms of action for their anticancer and anti-inflammatory effects.

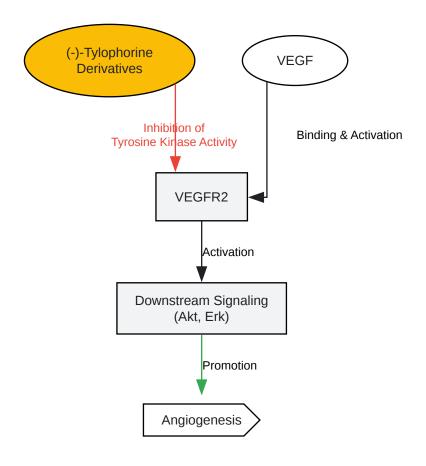












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